1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione
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Overview
Description
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H20O6. It is a diketone, characterized by the presence of two ketone groups.
Preparation Methods
The synthesis of 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by dehydration to form the diketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione can be compared with similar diketones such as:
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: Similar structure but different substitution pattern on the aromatic rings.
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diol: Contains hydroxyl groups instead of ketone groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-12-5-7-14(18(9-12)24-3)16(20)11-17(21)15-8-6-13(23-2)10-19(15)25-4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBFJDUJUZGKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32140-93-5 |
Source
|
Record name | 1,3-Di-(2,4-dimethoxyphenyl)-1,3-propanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032140935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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